N-(prop-2-en-1-yl)oxolane-2-carboxamide
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Overview
Description
N-prop-2-enyloxolane-2-carboxamide is a chemical compound with the CAS Number: 546091-07-0 . It has a molecular weight of 155.2 . It is in liquid form .
Physical and Chemical Properties Analysis
N-prop-2-enyloxolane-2-carboxamide is a liquid at room temperature . It has a molecular weight of 155.2 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Improved Antifouling Properties of Polyamide Nanofiltration Membranes
Research has shown that modifying the density of surface carboxyl groups in polyamide nanofiltration membranes can significantly improve their antifouling properties. This modification helps in reducing the decline in water flux and increases fouling reversibility, making these membranes more efficient in water treatment applications (Mo et al., 2012).
Synthesis of Heterocyclic Derivatives
N-prop-2-enyloxolane-2-carboxamide derivatives have been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This process yields a variety of heterocyclic compounds, demonstrating the compound's utility in organic synthesis and potential applications in developing pharmaceuticals and materials (Bacchi et al., 2005).
Catalysis and Enantioselective Reactions
Derivatives of N-prop-2-enyloxolane-2-carboxamide have been developed as highly enantioselective Lewis basic catalysts for certain chemical reactions. These catalysts have demonstrated high yields and enantioselectivities, making them valuable in the synthesis of complex organic compounds (Wang et al., 2006).
Drug Delivery Applications
Modifications of chitosan with N-(2-hydroxyethyl)prop-2-enamide (a related derivative) under γ-ray irradiation for drug delivery showcase the compound's utility in biomedical applications. This novel method allows for controlled modification, indicating potential in pharmaceutical formulations and targeted drug delivery systems (Huang et al., 2013).
Platinum-Catalyzed Hydroamination
Research involving the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides highlights the synthetic versatility of N-prop-2-enyloxolane-2-carboxamide derivatives. These reactions expand the toolkit available for organic synthesis, potentially impacting the manufacture of various organic compounds (Wang and Widenhoefer, 2004).
Antiviral Research
In the context of antiviral research, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) has been identified as a potent inhibitor of Zika virus replication, highlighting its potential as a lead compound for developing treatments against viral infections (Riva et al., 2021).
Mechanism of Action
Mode of Action
It is suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(prop-2-en-1-yl)oxolane-2-carboxamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.
Properties
IUPAC Name |
N-prop-2-enyloxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDWJWMXWXXMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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